4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
4-(4-ethoxyphenoxy)butane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO4S/c1-2-16-11-5-7-12(8-6-11)17-9-3-4-10-18(13,14)15/h5-8H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIDFWUYEVKQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The most commonly reported synthetic approach to 4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride involves the sulfonylation of 4-(4-ethoxyphenoxy)butanol with chlorosulfonic acid. The reaction scheme is:
$$
\text{4-(4-Ethoxyphenoxy)butanol} + \text{Chlorosulfonic acid} \rightarrow \text{4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride} + \text{HCl}
$$
This reaction is typically conducted under controlled temperature and stirring conditions to ensure high yield and purity of the sulfonyl chloride product.
Detailed Preparation Methodology
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | 4-(4-Ethoxyphenoxy)butanol + Chlorosulfonic acid | Slowly add chlorosulfonic acid to the alcohol under cooling (0–5°C) to control exotherm. | Exothermic reaction; temperature control is critical. |
| 2 | Stirring at room temperature | After addition, stir the reaction mixture at room temperature for 1–3 hours. | Ensures completion of sulfonylation. |
| 3 | Quenching and work-up | Quench excess chlorosulfonic acid carefully with ice or water under controlled conditions. | Avoids decomposition or side reactions. |
| 4 | Extraction and purification | Extract the product using organic solvents (e.g., dichloromethane), wash with aqueous base, dry, and concentrate. | Purification by chromatography or recrystallization may be necessary. |
This method is scalable and adaptable for industrial production, where large reactors and optimized parameters are employed for maximizing yield and purity.
Alternative Synthetic Routes and Related Sulfonyl Chloride Preparations
While direct sulfonylation of the alcohol is the primary route, related sulfonyl chlorides such as 4-chlorobutane-1-sulfonyl chloride have been synthesized via alternative methods that may inform the preparation of the target compound:
From 1,4-Butane sultone and thionyl chloride: 4-chlorobutane-1-sulfonyl chloride is prepared by reacting 1,4-butane sultone with thionyl chloride in the presence of DMF at 70°C over 72 hours, yielding about 90% product. This method highlights the use of cyclic sulfonates and chlorinating agents to form sulfonyl chlorides.
Chlorination of thiophane: Another method involves chlorination of thiophane in aqueous acidic conditions with controlled chlorine addition, producing 4-chlorobutane-1-sulfonyl chloride in yields ranging from 30% to 65% under mild temperature (20–30°C) and specific molar ratios of chlorine and water. Although this method targets a different sulfonyl chloride, the principles of controlled chlorination and phase separation are relevant.
These alternative approaches underscore the importance of controlling reaction conditions such as temperature, reagent ratios, and solvent choice to optimize sulfonyl chloride formation.
Reaction Conditions and Parameters
| Parameter | Typical Range/Value | Impact on Reaction |
|---|---|---|
| Temperature | 0–5°C during addition; RT for stirring | Controls exotherm and reaction rate |
| Reaction time | 1–3 hours | Ensures complete conversion |
| Solvent | Usually neat or in inert solvent like dichloromethane | Facilitates mixing and product isolation |
| Molar ratio (alcohol:chlorosulfonic acid) | Slight excess of chlorosulfonic acid (1.1 equiv) | Drives reaction to completion |
| Work-up | Quenching with ice/water, extraction with organic solvents | Removes excess reagents and by-products |
Purification and Characterization
After synthesis, the crude product is purified by:
- Washing with aqueous sodium bicarbonate or base to neutralize residual acid.
- Drying over anhydrous sodium sulfate.
- Evaporation under reduced pressure.
- Chromatographic purification on silica gel using low percentages of methanol in dichloromethane as eluent.
Characterization typically involves NMR, HPLC, and LC-MS to confirm the structure and purity of 4-(4-ethoxyphenoxy)butane-1-sulfonyl chloride.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Sulfonylation of alcohol | 4-(4-Ethoxyphenoxy)butanol | Chlorosulfonic acid, 0–5°C addition, RT stir | High (>80%) | Most direct and widely used |
| Thionyl chloride method (analog) | 1,4-Butane sultone | Thionyl chloride, DMF, 70°C, 72 h | 90 | Used for related sulfonyl chlorides |
| Chlorination of thiophane (analog) | Thiophane | Chlorine, aqueous acid, 20–30°C | 30–65 | Alternative chlorination approach |
Research Findings and Practical Considerations
- The sulfonylation reaction must be carefully controlled to avoid over-chlorination or side reactions.
- Use of excess chlorosulfonic acid ensures complete conversion but requires careful quenching.
- Temperature control during addition prevents decomposition and safety hazards.
- Purification steps are crucial to remove residual acid and impurities, which can affect downstream applications.
- Industrial processes optimize these parameters for scale-up, emphasizing yield, purity, and safety.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction: Formation of sulfonyl hydrides.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride is a versatile compound with a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Structural and Molecular Differences
The following table summarizes key structural and molecular parameters of 4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride and its analogs:
Research Findings and Practical Implications
- Purity and Storage : High-purity (>98%) analogs are typically required for reproducible results in sensitive reactions . The target compound’s stability under long-term storage remains unverified but may align with trends observed in structurally related compounds.
- Safety and Handling : While specific hazard data for the target compound are unavailable, sulfonyl chlorides generally require careful handling due to their corrosive and moisture-sensitive nature. GHS precautions for analogs include warnings for skin/eye irritation .
Biological Activity
Overview
4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride, with the CAS number 1341795-95-6, is a versatile compound belonging to the class of sulfonyl chlorides. It is primarily recognized for its applications in organic synthesis, particularly in the modification of biomolecules and the development of pharmaceutical intermediates. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure
The chemical structure of 4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride can be represented as follows:
Synthesis Method
The synthesis typically involves the reaction of 4-(4-Ethoxyphenoxy)butanol with chlorosulfonic acid under controlled conditions:
This method ensures high yield and purity, which are crucial for subsequent biological applications.
The biological activity of 4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride is largely attributed to its sulfonyl chloride group, which is highly electrophilic. This allows it to engage in nucleophilic substitution reactions with various biological molecules, leading to modifications that can influence biological pathways. The compound's reactivity with nucleophiles such as amines and alcohols facilitates its role in drug design and biomolecule modification.
Applications in Biology and Medicine
- Biomolecule Modification : The compound is utilized for modifying proteins and other biomolecules to study their functions and interactions within biological systems.
- Pharmaceutical Development : It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), contributing to the development of new therapeutic agents.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are necessary to establish efficacy against specific pathogens.
Case Studies and Experimental Data
Several studies have explored the biological implications of sulfonyl chlorides similar to 4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride. Notably:
- Antimicrobial Studies : Research has indicated that compounds with sulfonyl groups exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives have shown promising results in inhibiting growth at concentrations below 10 μM .
- Structure-Activity Relationship (SAR) : Investigations into related compounds have highlighted the importance of structural modifications on biological activity. For example, altering alkoxy groups can significantly affect reactivity and interaction with target proteins .
Comparative Analysis
| Compound Name | Biological Activity | Notable Findings |
|---|---|---|
| 4-(4-Methoxyphenoxy)butane-1-sulfonyl chloride | Moderate antimicrobial properties | Effective against Gram-positive bacteria |
| 4-(4-Propoxyphenoxy)butane-1-sulfonyl chloride | Low cytotoxicity | Limited efficacy in cellular assays |
| 4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride | Potential antimicrobial activity | Further studies needed for validation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : A two-step approach is commonly employed:
Sulfonation : React the ethoxyphenoxybutane precursor with chlorosulfonic acid under anhydrous conditions to form the sulfonic acid intermediate.
Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in a non-polar solvent (e.g., dichloromethane) at 0–5°C to form the sulfonyl chloride .
- Key Considerations : Excess SOCl₂ improves conversion, but rigorous drying is essential to avoid hydrolysis. Yields typically range from 60–80%, depending on purity of intermediates .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of vapors, as sulfonyl chlorides are respiratory irritants .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Avoid skin contact, which may cause burns.
- Spill Management : Neutralize spills with sodium bicarbonate or sand, followed by disposal as hazardous waste .
Q. Which purification techniques are effective for isolating 4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride?
- Methodological Answer :
- Recrystallization : Use hexane/ethyl acetate mixtures at low temperatures to remove unreacted starting materials.
- Column Chromatography : Employ silica gel with a gradient of 5–20% ethyl acetate in hexane for high-purity isolation. Monitor fractions via TLC (Rf ~0.3 in 1:4 ethyl acetate/hexane) .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : In CDCl₃, expect a singlet for the sulfonyl chloride group (δ ~3.8–4.2 ppm for CH₂-SO₂Cl) and aromatic protons (δ ~6.8–7.2 ppm) .
- IR : Strong peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl chloride moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like sulfonic acids or disulfides?
- Methodological Answer :
- Temperature Control : Maintain chlorination steps below 10°C to suppress hydrolysis to sulfonic acids .
- Catalytic Additives : Use dimethylformamide (DMF, 1 mol%) to accelerate chlorination and reduce disulfide formation via radical quenching .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track SO₂Cl formation and adjust reagent stoichiometry dynamically .
Q. What analytical strategies resolve contradictions in reported melting points or reactivity data?
- Methodological Answer :
- Purity Assessment : Use differential scanning calorimetry (DSC) to verify melting points (reported range: 80–85°C) and detect impurities .
- Reactivity Profiling : Compare nucleophilic substitution rates with standardized reagents (e.g., aniline) under controlled humidity and solvent polarity .
Q. How does the ethoxyphenoxy group influence the compound’s stability under acidic or basic conditions?
- Methodological Answer :
- Acidic Conditions : The ethoxy group stabilizes the aromatic ring against electrophilic attack, but prolonged exposure to HCl may cleave the ether linkage. Monitor via HPLC .
- Basic Conditions : Hydroxide ions hydrolyze the sulfonyl chloride to sulfonate salts. Use buffered systems (pH < 8) for reactions requiring nucleophilic substitution .
Q. What role does this compound play in synthesizing bioactive molecules or enzyme inhibitors?
- Methodological Answer :
- Sulfonamide Formation : React with amines to generate sulfonamides, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase). Optimize using DIPEA in THF at 25°C .
- Biological Screening : Assess cytotoxicity and target binding using in vitro assays (e.g., fluorescence polarization for receptor affinity) .
Q. How can computational modeling predict regioselectivity in derivatization reactions?
- Methodological Answer :
- DFT Calculations : Model transition states to predict preferential attack at the sulfonyl chloride vs. ethoxy group. Software like Gaussian with B3LYP/6-31G* basis sets is recommended .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to guide rational design of derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
